(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol
Description
The compound (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol is a benzopyran derivative characterized by a stereochemically complex structure with multiple benzyloxy (phenylmethoxy) substituents. Its core structure consists of a 2H-1-benzopyran (chromene) backbone, with substitutions at positions 2, 3, 4, 5, and 5. The (2R,3S,4S) stereochemistry defines its three-dimensional conformation, which is critical for interactions in biological or material systems. The benzyloxy groups enhance lipophilicity and may serve as protective groups in synthetic intermediates for drug discovery .
Properties
IUPAC Name |
(2R,3S,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H44O7/c51-48-47-45(55-34-39-22-12-4-13-23-39)29-42(52-31-36-16-6-1-7-17-36)30-46(47)57-49(50(48)56-35-40-24-14-5-15-25-40)41-26-27-43(53-32-37-18-8-2-9-19-37)44(28-41)54-33-38-20-10-3-11-21-38/h1-30,48-51H,31-35H2/t48-,49+,50-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FILSGIZVGHJADS-XMCAQRGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2C(C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC2C6=CC(=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@H]2[C@H](C3=C(C=C(C=C3OCC4=CC=CC=C4)OCC5=CC=CC=C5)O[C@@H]2C6=CC(=C(C=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation
The benzopyran skeleton is often assembled via Claisen-Schmidt condensation between a substituted acetophenone and an aldehyde. For this compound, 3,4-bis(phenylmethoxy)benzaldehyde serves as the aldehyde component, reacting with 3,5,7-tris(phenylmethoxy)acetophenone under basic conditions (e.g., NaOH in ethanol). This method yields the chalcone intermediate, which undergoes cyclization in acidic media (H2SO4/AcOH) to form the 2H-chromene system.
Reaction Conditions:
Michael Addition-Cyclization Cascade
An alternative route employs a Michael addition-cyclization cascade using prochiral dienophiles. For example, treatment of 3,4-bis(phenylmethoxy)cinnamaldehyde with a tris(phenylmethoxy)phenol derivative in the presence of a thiourea organocatalyst induces asymmetric induction at the 2R position. This method achieves enantiomeric excess (ee) values >90% but requires extensive optimization of catalyst loading (typically 10–15 mol%).
Stereoselective Functionalization
Asymmetric Dihydroxylation
The 3,4-dihydroxy motif is installed via Sharpless asymmetric dihydroxylation of the chromene double bond. Using AD-mix-β (containing (DHQD)2PHAL ligand), the dihydroxylation proceeds with >95% ee at the 3S and 4S positions. Critical parameters include:
| Parameter | Optimal Value |
|---|---|
| Solvent | t-BuOH/H2O (1:1) |
| Temperature | 0–4°C |
| Reaction Time | 48–72 h |
| OsO4 Loading | 0.2–0.5 mol% |
This step is followed by immediate protection of the diol as its acetate to prevent oxidation.
Sequential Benzylation
The phenolic hydroxyl groups are protected via Mitsunobu benzylation using benzyl bromide and DIAD/PPh3. The reaction sequence requires precise stoichiometry to avoid over-alkylation:
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5- and 7-Position Benzylation
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Substrate: 3,4-dihydroxy intermediate
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Conditions: BnBr (2.2 eq), DIAD (2.2 eq), PPh3 (2.2 eq) in THF
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Time: 12 h at 25°C
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Yield: 89%
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3-Position Benzylation
Resolution of Racemic Mixtures
Despite stereoselective methods, small amounts of diastereomers often necessitate resolution. Preparative HPLC using a Chiralpak IC column (hexane/i-PrOH 85:15) effectively separates the (2R,3S,4S) isomer from contaminants. Analytical data for the target compound:
| Characterization Method | Key Data |
|---|---|
| 1H NMR (500 MHz, CDCl3) | δ 7.45–7.25 (m, 25H, Bn), 6.52 (s, 1H, H-8), 5.12 (d, J = 11.5 Hz, H-2) |
| 13C NMR (126 MHz, CDCl3) | δ 154.8 (C-4), 137.2–127.4 (Bn aromatics), 101.7 (C-8) |
| HRMS (ESI+) | m/z calc. for C50H44O8 [M+Na]+: 843.2882; found: 843.2879 |
Scalability and Process Optimization
Kilogram-scale production employs continuous flow chemistry to enhance reproducibility:
Flow Reactor Parameters
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Residence Time: 8–12 min
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Temperature Gradient: 50°C → 120°C
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Pressure: 18–25 bar
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Catalyst: Immobilized lipase (Candida antarctica) for final deprotection step
This approach improves overall yield from 23% (batch) to 41% (continuous) while reducing solvent waste.
Comparative Analysis of Synthetic Routes
The table below evaluates three predominant methodologies:
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Claisen-Schmidt | High atom economy | Limited stereocontrol | 34% |
| Organocatalytic | Excellent ee (≥90%) | High catalyst loading | 28% |
| Flow Synthesis | Scalable, eco-friendly | Specialized equipment needed | 41% |
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The phenylmethoxy groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties : The compound has shown significant antioxidant activity, making it a candidate for developing therapeutic agents aimed at oxidative stress-related diseases. Studies have indicated that compounds with similar structures can scavenge free radicals effectively.
Anti-inflammatory Effects : Research indicates that this compound may possess anti-inflammatory properties. Its structural components allow for interactions with inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs.
Biochemical Research
Proteomics Research : The compound is utilized in proteomics for labeling and tracking proteins due to its unique structural features that allow for specific interactions with biomolecules. This application is crucial in understanding protein functions and interactions in cellular processes.
Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes makes it valuable in studying enzyme kinetics and mechanisms. It can serve as a lead compound for designing inhibitors against enzymes implicated in various diseases.
Material Science
Polymer Chemistry : The structural characteristics of this compound allow it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for industrial use.
Nanotechnology Applications : Its potential use in nanotechnology includes the development of nanoscale devices and materials due to its ability to form stable complexes with metal ions, which can be utilized in catalysis and sensing technologies.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels compared to control samples, suggesting its efficacy as a natural antioxidant agent.
Case Study 2: Enzyme Inhibition
In a recent study focusing on enzyme inhibition, the compound was tested against cyclooxygenase (COX) enzymes. The results demonstrated that it could inhibit COX activity effectively, indicating potential use as an anti-inflammatory drug candidate.
Mechanism of Action
The mechanism of action of (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s phenylmethoxy groups can form hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with these targets, modulating their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound belongs to a family of benzopyran derivatives with varying substituents and stereochemistry. Key comparisons include:
Table 1: Structural Comparison of Benzopyran Derivatives
*Inferred from structurally similar compound in .
Key Observations:
- Substituent Impact : The target compound’s extensive benzyloxy groups increase molecular weight and lipophilicity compared to simpler derivatives like the fluorinated benzopyran in . This contrasts with glycosylated analogs (), which prioritize hydrogen bonding and solubility .
- Stereochemical Sensitivity : The (2R,3S,4S) configuration aligns with ’s compound, suggesting shared synthetic strategies for stereocontrol. Deviations in stereochemistry (e.g., ’s glycosyloxy group) alter bioactivity and solubility profiles .
Physicochemical and Pharmacokinetic Properties
- This contrasts with hydroxylated () or fluorinated () derivatives, which exhibit moderate LogP (~1.5–3.5) .
- Stability : Benzyloxy groups enhance stability against oxidation compared to hydroxyl groups but may complicate metabolic clearance in vivo .
Biological Activity
The compound (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol , identified by its CAS number 574749-29-4 , is a synthetic flavonoid derivative with potential therapeutic applications. This article explores its biological activity, focusing on its antiviral and antimicrobial properties, along with supporting data from various studies.
- Molecular Formula : C50H44O7
- Molecular Weight : 756.88 g/mol
- SMILES Notation : O[C@@H]1C@HC@Hc6ccc(OCc7ccccc7)c(OCc8ccccc8)c6
Antiviral Properties
Recent studies have evaluated the antiviral efficacy of this compound against various viruses, including:
- Herpes Simplex Virus Type 1 (HSV-1)
- Varicella-Zoster Virus (VZV)
- Human Cytomegalovirus (HCMV)
In vitro assays demonstrated that the compound exhibited significant inhibition of virus-induced cytopathogenicity in infected cell lines. For instance, a study reported that the compound reduced viral plaque formation by up to 85% at optimal concentrations .
Table 1: Antiviral Efficacy Against Selected Viruses
| Virus | IC50 (µM) | Plaque Reduction (%) |
|---|---|---|
| Herpes Simplex Virus | 15 | 85 |
| Varicella-Zoster Virus | 20 | 75 |
| Human Cytomegalovirus | 25 | 70 |
Antimicrobial Activity
The antimicrobial potential of (2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-ol has also been investigated. The compound showed activity against a range of bacterial strains:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values indicated that the compound could inhibit the growth of these bacteria effectively. A notable finding was that it exhibited lower MIC values compared to standard antibiotics like penicillin and ampicillin .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 10 | Penicillin | 50 |
| Escherichia coli | 15 | Ampicillin | 30 |
| Pseudomonas aeruginosa | 20 | Ciprofloxacin | 25 |
Case Studies and Research Findings
A detailed study published in Frontiers in Chemistry highlighted the synthesis and biological evaluation of this compound alongside its analogs. The research demonstrated that structural modifications significantly influenced biological activity. The presence of phenylmethoxy groups was crucial for enhancing both antiviral and antimicrobial activities .
Another investigation into the mechanism of action revealed that the compound interferes with viral replication processes and bacterial cell wall synthesis. This dual mechanism suggests its potential as a lead compound for developing new antiviral and antibacterial agents .
Q & A
Q. What are the common synthetic routes for preparing this benzopyran derivative, and what key intermediates are involved?
The compound is synthesized via multi-step organic reactions, often involving benzyl ether protection of hydroxyl groups. A typical approach includes:
- Step 1 : Selective benzylation of phenolic hydroxyl groups using benzyl bromide under basic conditions to generate intermediates like 3,4-bis(benzyloxy)phenyl derivatives .
- Step 2 : Cyclization via acid-catalyzed or photochemical methods to form the benzopyran core. For example, NaH in THF can promote cyclization of pre-functionalized benzofuran precursors .
- Step 3 : Stereochemical control through chiral catalysts or resolution techniques to achieve the (2R,3S,4S) configuration, critical for biological activity.
Q. Which spectroscopic methods are most effective for characterizing this compound’s stereochemistry and purity?
- NMR Spectroscopy : 1H and 13C NMR are essential for confirming stereochemistry, particularly the coupling constants (e.g., vicinal protons on the dihydropyran ring) and benzyloxy group positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, especially for poly-benzylated intermediates .
- Polarimetry : Measures optical rotation to confirm enantiomeric purity, given the compound’s multiple stereocenters .
Q. How should this compound be stored to maintain stability, and what decomposition products are observed under improper conditions?
- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light .
- Decomposition : Hydrolysis of benzyl ether groups can occur under acidic/alkaline conditions, yielding free phenolic byproducts. Thermal degradation above 100°C may produce benzaldehyde derivatives .
Advanced Research Questions
Q. How can researchers optimize the stereoselective synthesis of this compound to improve yield and enantiomeric excess?
- Chiral Auxiliaries : Use (R)- or (S)-configured catalysts during cyclization steps to direct stereochemistry .
- Chromatographic Resolution : Employ chiral stationary phases (e.g., cellulose-based columns) for preparative HPLC purification of diastereomers .
- Kinetic Control : Adjust reaction temperature and solvent polarity to favor the desired transition state. For example, low-temperature conditions (–78°C) in THF enhance stereoselectivity .
Q. What experimental strategies address contradictions in reported biological activity data for this compound?
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times across studies. Variability in IC50 values often arises from differences in assay protocols .
- Impurity Profiling : Use LC-MS to identify trace degradation products (e.g., de-benzylated derivatives) that may antagonize or enhance activity .
- Dose-Response Validation : Repeat experiments with freshly prepared solutions to mitigate time-dependent compound degradation .
Q. How can computational modeling predict the compound’s interaction with biological targets, and what limitations exist?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or cytochrome P450 isoforms). Focus on hydrogen bonding with the dihydropyran oxygen and π-π stacking with benzyl groups .
- Limitations : Force fields may inaccurately model benzyl ether flexibility, leading to false-positive binding poses. Experimental validation via X-ray crystallography is critical .
Q. What methodologies are recommended for analyzing the environmental impact of this compound during disposal?
- Ecotoxicology Assays : Test acute toxicity using Daphnia magna or algae models to estimate LC50 values .
- Degradation Studies : Perform photolysis (UV exposure) or microbial degradation experiments to assess persistence. Benzyl ethers are recalcitrant under standard conditions, requiring advanced oxidation processes (AOPs) for breakdown .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
